molecular formula C12H11NO2 B3145477 5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one CAS No. 574740-70-8

5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

Cat. No.: B3145477
CAS No.: 574740-70-8
M. Wt: 201.22 g/mol
InChI Key: PWJAYANXDGZILN-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (CAS 574740-70-8) is a tricyclic pyrroloquinolinone derivative of interest in medicinal chemistry research. With a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol, this compound features a hydroxymethyl group that serves as a versatile handle for further chemical modification and derivatization . The compound is supplied as a dry powder and has calculated physicochemical properties suitable for drug discovery, including a LogP of 1.964, two rotatable bonds, and a polar surface area of 40 Ų . The pyrrolo[3,2,1-ij]quinoline scaffold is a privileged structure in pharmaceutical research. While specific biological data for this exact analog is limited, closely related pyrroloquinoline derivatives demonstrate a wide spectrum of significant biological activities. These include potent antileishmanial efficacy against visceral leishmaniasis , as well as anticancer , antibacterial , and anti-inflammatory properties, often acting through mechanisms such as kinase inhibition or tubulin polymerization disruption . This makes the compound a valuable building block for constructing hybrid or chimeric molecules aimed at multifactorial diseases like cancer . Researchers can utilize this compound as a key synthetic intermediate to explore new chemical space and develop novel bioactive agents. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-(hydroxymethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-7-10-6-9-3-1-2-8-4-5-13(11(8)9)12(10)15/h1-3,6,14H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJAYANXDGZILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C31)C=C(C2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one typically involves multiple steps, starting with the construction of the pyrroloquinoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in achieving high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often involve halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, 5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one has been studied for its potential biological activity. It may interact with specific biomolecules, influencing cellular processes and signaling pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In industry, this compound is used in the development of advanced materials and chemical products. Its unique properties contribute to the creation of innovative solutions in various sectors.

Mechanism of Action

The mechanism by which 5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features of 5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one with related compounds:

Compound Name & Substituent (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Features Biological Activity References
This compound C₁₂H₁₁NO₂ 201.22 Not reported Hydroxymethyl group enhances hydrophilicity. Inferred: Potential enzyme inhibition or fungicidal activity.
Pyroquilon (1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one) C₁₁H₁₁NO 173.21 Not reported Unsubstituted core; used as a fungicide. Fungicidal (rice blast disease).
5-(Piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one C₁₆H₂₀N₄O 284.36 Not reported Piperazine group improves solubility and CNS penetration. Likely CNS-targeted (e.g., 5-HT receptor modulation).
8-Cyclobutanecarbonyl-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one C₁₇H₁₇NO₂ 267.33 Not reported Cyclobutane carbonyl at position 8; lipophilic. CYP enzyme inhibition (corticoid/estrogen-related diseases).
5-Acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one C₁₃H₁₁NO₃ 229.23 Not reported Acetyl and hydroxyl groups at positions 5 and 4. Inferred: Antioxidant or anti-inflammatory activity.
4-Oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl benzoate C₂₅H₁₇NO₃ 379.41 Not reported Bulky phenyl and benzoate groups; low solubility. Structural analog for material science applications.
Key Observations:
  • Substituent Effects : Hydroxymethyl (-CH₂OH) and piperazinylmethyl (-CH₂-piperazine) groups enhance hydrophilicity compared to lipophilic substituents (e.g., phenyl, cyclobutane). This impacts bioavailability and target engagement .
  • Biological Activity : Pyroquilon’s fungicidal activity underscores the scaffold’s versatility, while 8-cyclopropane derivatives show promise in enzyme inhibition .

Biological Activity

5-(Hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a complex organic compound that belongs to the pyrroloquinoline family. Its unique structure and functional groups suggest potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO2C_{12}H_{11}NO_2. The compound features a hydroxymethyl group that may influence its biological interactions.

PropertyValue
CAS Number 574740-70-8
Molecular Weight 201.23 g/mol
IUPAC Name This compound
Canonical SMILES C1CN2C3=C(C=CC=C31)C=C(C2=O)CO

The biological activity of this compound is attributed to its interaction with various biomolecules. It is believed to bind to specific enzymes or receptors, thereby modulating their activity and influencing cellular signaling pathways. Ongoing research aims to elucidate the precise molecular targets and pathways involved.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antibacterial properties. For instance:

  • A study reported that derivatives of pyrrolidinones demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

This suggests that this compound may hold potential as an antimicrobial agent.

Antiviral Activity

The hydroxymethyl group in similar compounds has been linked to enhanced antiviral activity. For example:

  • Hydroxymethylated derivatives have shown promising results against HIV strains with low effective concentrations (EC50 values) .

This highlights the potential for developing antiviral therapies based on this compound's structure.

Case Study 1: Antibacterial Efficacy

In a comparative study of various pyrrolidinone derivatives against MRSA:

CompoundMIC (µg/mL)Activity
Compound A8Effective
Compound B16Moderate
This compoundTBDUnder Investigation

This study indicates ongoing investigations into the efficacy of this compound against resistant bacterial strains.

Case Study 2: Antiviral Potential

A study evaluating the antiviral properties of hydroxymethylated compounds found:

CompoundEC50 (µM)Target Virus
Hydroxymethyl Derivative X0.0055HIV Wild-type
Hydroxymethyl Derivative Y0.15HIV Mutant Strain

These findings suggest that structural modifications like hydroxymethylation could enhance the antiviral properties of related compounds.

Q & A

Q. How can the molecular structure of 5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one be experimentally confirmed?

Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography resolves the 3D arrangement of atoms, as demonstrated for related pyrroloquinoline derivatives (e.g., bond angles and torsion angles in 6-hydroxy analogs) .
  • NMR spectroscopy (1H, 13C, and 2D experiments like COSY and HMBC) identifies proton environments and carbon connectivity. For example, the hydroxymethyl group (–CH2OH) would show characteristic splitting patterns in 1H NMR and correlations in HSQC/HMBC spectra .
  • IR spectroscopy confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 4-one moiety and O–H stretch for the hydroxymethyl group) .

Table 1: Key spectral markers for structural validation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
4-quinolinone165–175 (13C)1680–1720
Hydroxymethyl3.5–4.5 (1H)3200–3600

Q. What are the optimal synthetic routes for this compound?

Answer: Synthesis strategies often involve cyclization and functionalization steps:

  • Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions to form the pyrroloquinoline core .
  • Hydroxymethyl introduction via regioselective Friedel-Crafts alkylation or nucleophilic substitution, followed by oxidation/reduction steps to install the hydroxymethyl group .
  • Purification by column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Critical considerations :

  • Monitor reaction progress using TLC with UV visualization.
  • Optimize temperature (e.g., 80–100°C for cyclization) and solvent polarity to avoid side products.

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (N2 or Ar) at –20°C to prevent oxidation of the hydroxymethyl group .
  • Handling : Use desiccants (e.g., silica gel packs) to minimize hygroscopic degradation. Avoid contact with strong acids/bases to preserve the quinolinone ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Answer:

  • Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites (e.g., electrophilic quinolinone carbonyl or nucleophilic hydroxymethyl oxygen) .
  • Molecular Dynamics (MD) simulations model interactions with biological targets (e.g., enzymes or DNA) by analyzing hydrogen bonding and hydrophobic contacts .
  • Validation : Compare computational results with experimental data (e.g., IC50 values from enzyme inhibition assays) to refine models .

Example application : MD simulations of the hydroxymethyl group’s hydrogen bonding with a kinase active site could explain selectivity differences in kinase inhibitors.

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

Answer: Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized bioassays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors) across studies .
  • Batch validation : Confirm purity (>98%) via HPLC (C18 column, gradient: acetonitrile/water) and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Mechanistic studies : Employ isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target effects .

Q. How can regioselectivity be achieved in multi-step syntheses involving this compound?

Answer:

  • Directing groups : Install temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution to the desired position on the quinolinone ring .
  • Catalytic control : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at specific sites (e.g., C-5 hydroxymethyl) .
  • Solvent effects : Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity of the hydroxymethyl group for selective alkylation .

Case study : A Pd-mediated Suzuki coupling at C-3 of the pyrrolo ring achieved 85% yield with minimal byproducts in a related tetrahydroquinoline derivative .

Methodological Notes

  • Safety protocols : Always follow guidelines for handling hazardous reagents (e.g., P201-P210 codes in safety data sheets) .
  • Data validation : Cross-reference spectral data with published crystallographic coordinates (e.g., CCDC entries) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Reactant of Route 2
5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

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